4-Fluoro-4'-methyl-3'-nitrobiphenyl
Description
4-Fluoro-4'-methyl-3'-nitrobiphenyl is a biphenyl derivative featuring fluorine, methyl, and nitro substituents at the 4-, 4'-, and 3'-positions, respectively (molecular formula: C₁₃H₁₀FNO₂). The compound’s electronic properties are influenced by the electron-withdrawing nitro (-NO₂) and fluorine (-F) groups, which modulate reactivity in further functionalization (e.g., nitro reduction to amino groups) .
Properties
Molecular Formula |
C13H10FNO2 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C13H10FNO2/c1-9-2-3-11(8-13(9)15(16)17)10-4-6-12(14)7-5-10/h2-8H,1H3 |
InChI Key |
GOSZQRLJEFUQRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Fluoro-4’-methyl-3’-nitrobiphenyl typically involves a multi-step process. One common method includes the nitration of 4-fluoro-4’-methylbiphenyl. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts. The nitration reaction is carried out at low temperatures to control the reaction rate and yield the desired nitro compound .
For industrial production, the process may be scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
4-Fluoro-4’-methyl-3’-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the fluorine atom with an amine or thiol group.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 4-fluoro-4’-methyl-3’-aminobiphenyl, while oxidation of the methyl group produces 4-fluoro-4’-carboxy-3’-nitrobiphenyl .
Scientific Research Applications
4-Fluoro-4’-methyl-3’-nitrobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 4-Fluoro-4’-methyl-3’-nitrobiphenyl exerts its effects depends on its chemical structure and the specific context of its use. For example, in biochemical assays, the nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to target molecules. The pathways involved may include interactions with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key biphenyl derivatives based on substituent positions, synthesis, and properties:
Notes:
- Substituent positioning critically impacts electronic and steric properties. For example: The para-nitro group in 4-fluoro-4'-nitrobiphenyl enhances electron withdrawal, favoring reduction to amino derivatives (99% yield with Pd/BNC) . Ortho-nitro substitution (e.g., 4-fluoro-2-nitrobiphenyl) may hinder catalytic accessibility due to steric effects.
- Fluorine substituents improve thermal stability and alter dipole moments, influencing mesogenic behavior in liquid crystals (e.g., fluorinated alkoxy nitrobiphenyls) .
Key Research Findings
Catalytic Superiority : Pd/BNC outperforms traditional catalysts in Suzuki reactions, combining high efficiency (>90% yield) with recyclability .
Substituent-Driven Reactivity : Para-nitro groups facilitate efficient reduction to amines, whereas ortho-substituted derivatives may require harsher conditions .
Ecological Impact : Fluorinated biphenyls with nitro groups necessitate stringent disposal protocols to mitigate aquatic toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
